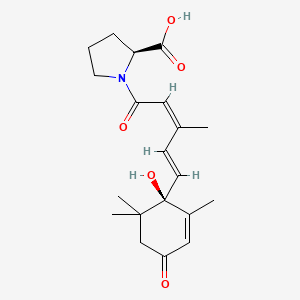
(4,4-Diethoxybutyl)(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Diethoxybutyl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is specifically a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups. The structure of this compound includes a butyl chain with two ethoxy groups attached to the fourth carbon and an ethyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (4,4-Diethoxybutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4,4-diethoxybutyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid by-product.
Another method involves the reductive amination of 4,4-diethoxybutanal with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Diethoxybutyl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
(4,4-Diethoxybutyl)(ethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,4-Diethoxybutyl)(ethyl)amine involves its interaction with various molecular targets. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways. The ethoxy groups may also participate in hydrophobic interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4-Diethoxybutyl)methylamine: Similar structure but with a methyl group instead of an ethyl group.
(4,4-Diethoxybutyl)propylamine: Similar structure but with a propyl group instead of an ethyl group.
(4,4-Diethoxybutyl)(isopropyl)amine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
(4,4-Diethoxybutyl)(ethyl)amine is unique due to its specific combination of ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields, including pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C10H23NO2 |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
4,4-diethoxy-N-ethylbutan-1-amine |
InChI |
InChI=1S/C10H23NO2/c1-4-11-9-7-8-10(12-5-2)13-6-3/h10-11H,4-9H2,1-3H3 |
Clé InChI |
LTOKTKRZJLVBBY-UHFFFAOYSA-N |
SMILES canonique |
CCNCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


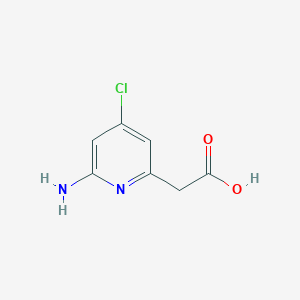
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
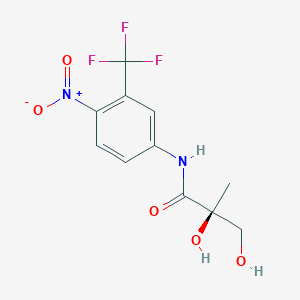

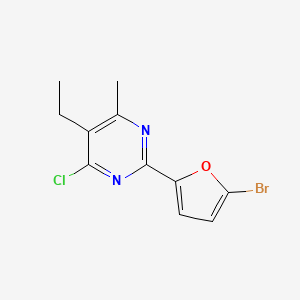

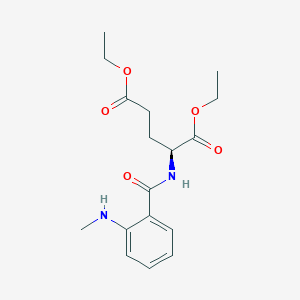
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
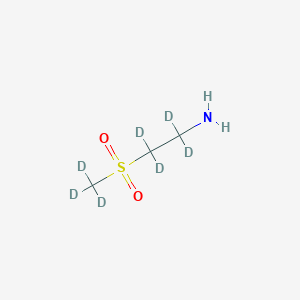
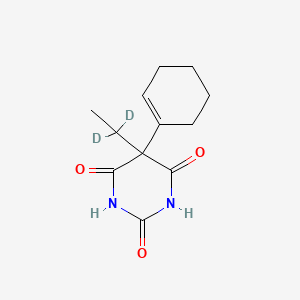
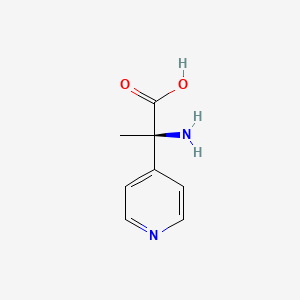
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)
